
2,2,6-Trimethyl-6-(trifluoromethyl)morpholine
Vue d'ensemble
Description
2,2,6-Trimethyl-6-(trifluoromethyl)morpholine is a chemical compound with the molecular formula C8H14F3NO . It has a molecular weight of 197.2 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H14F3NO/c1-6(2)4-12-5-7(3,13-6)8(9,10)11/h12H,4-5H2,1-3H3 . This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a liquid . The compound should be stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Multicomponent Synthesis Approach
One significant application of 2,2,6-Trimethyl-6-(trifluoromethyl)morpholine in scientific research involves its synthesis through a multicomponent process. Zhou, Zhou, and Yeung (2012) described an efficient synthesis method for 2,2,6-trisubstituted morpholine. This process includes a straightforward combination of epichlorohydrin, N-bromosuccinimide, nosyl amide, and an olefin. The resultant products contain chloride handles, making them suitable for further modifications and applications in various scientific fields (Zhou, Zhou, & Yeung, 2012).
Photophysics and Biomolecular Binding Properties
Another intriguing application pertains to the synthesis and analysis of new series of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines. Bonacorso et al. (2018) achieved successful synthesis via the Buchwald–Hartwig amination and examined the photophysical properties and biomolecular binding characteristics of these compounds. Their analysis revealed that the morpholinyl- and pyrrolydinyl-substituted quinolines exhibit strong interactions with ct-DNA, potentially due to π-stacking and/or hydrogen-bonding interactions (Bonacorso et al., 2018).
Chiral Morpholine Synthesis
Huh, Bechle, and Warmus (2018) developed a scalable synthetic route towards a chiral 2,2,6-trisubstituted morpholine. This synthesis involves aryl group incorporation via Suzuki-Miyaura coupling and stereoselective hydroalkoxylation. The late-stage incorporation of aryl and N-alkyl groups makes this route especially suitable for further SAR (Structure-Activity Relationship) studies on this molecule (Huh, Bechle, & Warmus, 2018).
Scaffold in Medicinal Chemistry
Morpholine serves as a crucial scaffold in medicinal chemistry, attributed to its involvement in various biological activities and its enhancement of the pharmacokinetic profile of bioactive molecules. Tzara, Xanthopoulos, and Kourounakis (2020) highlighted the importance of morpholine in medicinal chemistry and provided an overview of the main approaches towards morpholine synthesis or functionalization, underscoring the synthetic strategies leading to easily accessible libraries of bioactives for drug discovery projects (Tzara, Xanthopoulos, & Kourounakis, 2020).
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H227, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
2,2,6-trimethyl-6-(trifluoromethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO/c1-6(2)4-12-5-7(3,13-6)8(9,10)11/h12H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXPQHCXUSSDHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC(O1)(C)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2-Aminoethyl)imino]dimethyl-lambda6-sulfanone hydrochloride](/img/structure/B1382471.png)

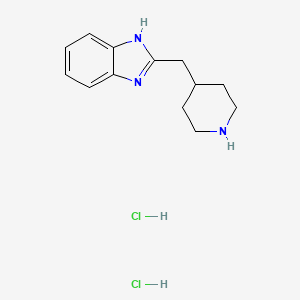
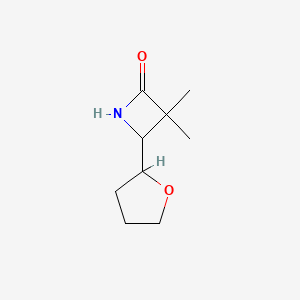
![3-[3-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1382477.png)
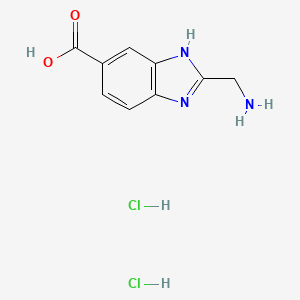
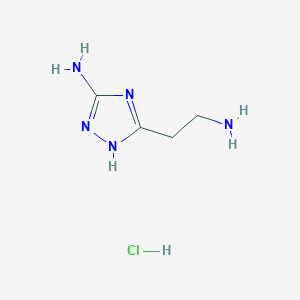

![1-Cyclopropyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B1382481.png)
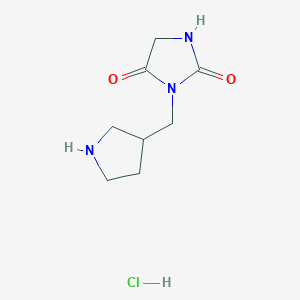
![5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B1382485.png)
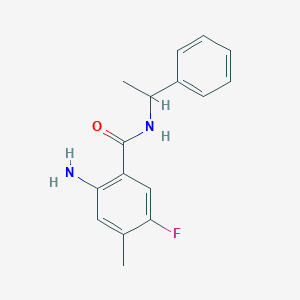
![4-[(4-Methyl-1,3-thiazol-5-yl)formamido]butanoic acid hydrochloride](/img/structure/B1382489.png)

